3-(2-bromoethyl)-6-methoxy-1H-indole
Description
Properties
IUPAC Name |
3-(2-bromoethyl)-6-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-14-9-2-3-10-8(4-5-12)7-13-11(10)6-9/h2-3,6-7,13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBFFCZCJJWVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471419 | |
| Record name | 3-(2-bromoethyl)-6-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68104-24-5 | |
| Record name | 3-(2-bromoethyl)-6-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 2 Bromoethyl 6 Methoxy 1h Indole and Its Precursors
Conventional Synthetic Routes to 6-methoxy-1H-indole Derivatives
The formation of the indole (B1671886) ring system is a cornerstone of heterocyclic chemistry, with several named reactions being applicable to the synthesis of methoxy-substituted derivatives. google.com These methods are often the most common strategies for preparing such activated indoles. google.com
Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a prominent chemical reaction for producing indoles from a substituted phenylhydrazine (B124118) and a carbonyl compound (aldehyde or ketone) under acidic conditions. masterorganicchemistry.comsigmaaldrich.com The reaction is versatile and can be catalyzed by a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃). masterorganicchemistry.comsigmaaldrich.com The process begins with the formation of a phenylhydrazone, which then isomerizes to an enamine. masterorganicchemistry.com A subsequent chim.itchim.it-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849), yields the aromatic indole ring. masterorganicchemistry.com
The synthesis of methoxy-activated indoles, such as 6-methoxy-1H-indole , is a well-established application of this method. mdma.ch For instance, the reaction of p-methoxyphenylhydrazine with an appropriate ketone or aldehyde, followed by cyclization, serves as a direct route to the 6-methoxyindole (B132359) core. A study highlighted a microwave-assisted Fischer synthesis of 4,6-dimethoxyindole (B1331502) using phenylhydrazine, pyruvic acid, zinc chloride, and phosphorus pentachloride, indicating the method's adaptability for methoxy (B1213986) derivatives. google.com
Table 1: Key Features of the Fischer Indole Synthesis
| Feature | Description |
| Reactants | Phenylhydrazine derivative (e.g., p-methoxyphenylhydrazine), Aldehyde or Ketone |
| Conditions | Acidic (Brønsted or Lewis acids) |
| Mechanism | Phenylhydrazone formation → Enamine tautomerization → chim.itchim.it-Sigmatropic rearrangement → Cyclization and elimination of NH₃. masterorganicchemistry.com |
| Application | Widely used for synthesizing substituted indoles, including antimigraine drugs of the triptan class. masterorganicchemistry.com |
The Bischler-Möhlau synthesis is another classical method that forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of an aniline (B41778) derivative. hmdb.ca This method is also a recognized pathway for the preparation of methoxy-activated indoles. mdma.chchemrxiv.org The reaction typically involves harsh conditions. hmdb.ca The mechanism proceeds through the initial reaction of the α-bromo-acetophenone with aniline to form an intermediate, which then undergoes electrophilic cyclization to yield the indole. hmdb.ca
Modifications to the original procedure have been developed to improve yields and consistency. hmdb.ca For example, the Buu-Hoi modification involves heating an ω-arylamino ketone at high temperatures (230–250 °C) and has been used to prepare 2-arylindoles and various polycyclic indoles. chemrxiv.orgglpbio.com
Table 2: Overview of the Bischler-Möhlau Indole Synthesis
| Feature | Description |
| Reactants | α-Halo ketone (e.g., α-bromoacetophenone), Aniline derivative (in excess). hmdb.ca |
| Product | Typically 2-substituted indoles. |
| Variants | Buu-Hoi modification, Blackhall and Thomson modification. hmdb.ca |
| Challenges | The classical reaction can suffer from harsh conditions and unpredictable yields. hmdb.ca |
The Hemetsberger indole synthesis (also known as the Hemetsberger–Knittel synthesis) involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. chim.itmdma.ch This method is also utilized in the synthesis of methoxy-activated indoles. mdma.ch The reaction generally provides good yields, often above 70%. chim.it However, its popularity is limited by the challenges associated with the stability and synthesis of the azido-ester starting material. chim.it The mechanism is thought to proceed through a nitrene intermediate, although it is not fully elucidated. chim.itbeilstein-journals.org
Table 3: Characteristics of the Hemetsberger Indole Synthesis
| Feature | Description |
| Reactants | 3-Aryl-2-azido-propenoic ester. chim.it |
| Conditions | Thermal decomposition. chim.it |
| Product | Indole-2-carboxylic ester. chim.it |
| Key Intermediate | A nitrene intermediate is postulated. chim.itbeilstein-journals.org |
The Reissert indole synthesis is a method for producing indoles or their derivatives from ortho-nitrotoluene and diethyl oxalate (B1200264). core.ac.uk The process involves two main steps. First, a condensation reaction between the o-nitrotoluene derivative and diethyl oxalate is carried out in the presence of a base, such as potassium ethoxide, to yield an ethyl o-nitrophenylpyruvate. core.ac.uk The second step is a reductive cyclization of this intermediate, typically using zinc in acetic acid or other reducing agents like iron powder or sodium dithionite, which forms the indole-2-carboxylic acid. core.ac.uk This acid can then be decarboxylated by heating to give the final indole. core.ac.uk This pathway is a viable, though less direct, route to the 6-methoxy-1H-indole core, starting from 4-methoxy-2-nitrotoluene.
Table 4: Reissert Indole Synthesis at a Glance
| Feature | Description |
| Reactants | ortho-Nitrotoluene derivative, Diethyl oxalate. core.ac.uk |
| Reagents | Base (e.g., Potassium ethoxide), Reducing agent (e.g., Zn/Acetic Acid, Fe/Acetic Acid). core.ac.uk |
| Key Steps | Condensation to form o-nitrophenylpyruvate, followed by reductive cyclization. core.ac.uk |
| Initial Product | Indole-2-carboxylic acid, which can be decarboxylated. core.ac.uk |
Targeted Synthesis of 6-methoxy-3-(2-hydroxyethyl)indole as a Key Intermediate
The most direct precursor to 3-(2-bromoethyl)-6-methoxy-1H-indole is its corresponding alcohol, 6-methoxy-3-(2-hydroxyethyl)indole , also known as 6-methoxytryptophol. The synthesis of tryptophols is well-documented. A highly efficient method involves the reduction of indole-3-glyoxylic acids or their esters.
A particularly effective procedure for preparing 1-unsubstituted-3-(2-hydroxyethyl)indoles is the reduction of 1-unsubstituted-3-indoleglyoxylic acid esters or acid halides using alkali metal borohydrides, such as sodium borohydride (B1222165). google.com This method offers advantages over using more powerful and hazardous reducing agents like lithium aluminium hydride (LiAlH₄), as it is safer for large-scale preparations and more economical. Furthermore, the milder conditions of sodium borohydride reduction are compatible with other functional groups on the indole ring that would otherwise be reduced by LiAlH₄. For example, Elderfield and Fischer reported the synthesis of 6-methoxytryptophol in 79% yield by reducing 6-methoxyindole-3-glyoxyl chloride with LiAlH₄. A patented process describes refluxing methyl 5-benzyloxyindol-3-ylglyoxylate with sodium borohydride in isopropanol (B130326) to yield 5-benzyloxy-3-(2-hydroxyethyl)indole, demonstrating the utility of this approach for substituted indoles.
Table 5: Synthesis of Substituted Tryptophols
| Starting Material | Reducing Agent | Solvent | Product | Yield | Reference |
| 6-methoxyindole-3-glyoxyl chloride | Lithium Aluminum Hydride | N/A | 6-methoxy-3-(2-hydroxyethyl)indole | 79% | |
| Methyl 5-benzyloxyindol-3-ylglyoxylate | Sodium Borohydride | Isopropanol | 5-Benzyloxy-3-(2-hydroxyethyl)indole | 74% | |
| m-Cresyl 3-indolylglyoxylate | Sodium Borohydride | Isopropanol | 3-(2-Hydroxyethyl)indole | 72.3% |
Conversion Strategies to this compound
The final step in the synthesis is the conversion of the hydroxyl group of 6-methoxy-3-(2-hydroxyethyl)indole to a bromide. This transformation of a primary alcohol to an alkyl bromide can be achieved using several standard brominating agents.
One common and effective method is the use of phosphorus tribromide (PBr₃) in an inert solvent like ether or methylene (B1212753) chloride. masterorganicchemistry.comcore.ac.uk This reagent reacts with the alcohol to form a good leaving group, which is then displaced by a bromide ion in an Sₙ2 reaction. masterorganicchemistry.com Another widely used method is the Appel reaction, which employs a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). hmdb.ca This reaction proceeds under mild conditions. For example, the treatment of 3-(2-hydroxyethyl)indole with PPh₃ and CBr₄ in acetonitrile (B52724) has been shown to produce 3-(2-bromoethyl)indole in high yield (87%). hmdb.ca These general procedures are directly applicable to the synthesis of the target compound from 6-methoxytryptophol.
Table 6: Bromination of Tryptophol Derivatives
| Reagent(s) | Solvent | Substrate | Product | Yield | Reference |
| Phosphorus Tribromide (PBr₃) | Ether or Methylene Chloride | Tryptophol derivative | 3-(2-Bromoethyl)indole derivative | N/A | core.ac.uk |
| Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄) | Acetonitrile | 3-(2-Hydroxyethyl)indole | 3-(2-bromoethyl)indole | 87% | hmdb.ca |
Bromination Protocols utilizing Phosphine-Halogen Reagents
A widely employed method for converting primary alcohols to the corresponding alkyl bromides under mild conditions is the Appel reaction. wikipedia.orgorganic-chemistry.org This reaction utilizes a combination of triphenylphosphine (PPh₃) and a tetrahalomethane, such as carbon tetrabromide (CBr₄), to achieve the transformation with high yields. organic-chemistry.org
The reaction mechanism for the bromination of an alcohol like 6-methoxytryptophol begins with the activation of triphenylphosphine by the halogen source (e.g., CBr₄) to form a phosphonium (B103445) salt. nrochemistry.com The alcohol then acts as a nucleophile, attacking the phosphorus center and, after deprotonation, forms an oxyphosphonium intermediate. nrochemistry.com This step effectively turns the hydroxyl group into an excellent leaving group (triphenylphosphine oxide). nrochemistry.com The halide ion, generated in the initial step, then displaces the leaving group via an Sₙ2 mechanism, resulting in the formation of the alkyl halide and triphenylphosphine oxide as a byproduct. wikipedia.orgnrochemistry.com The Sₙ2 nature of the reaction ensures an inversion of configuration if the carbon atom is chiral. commonorganicchemistry.com
While the classic Appel reaction is effective, drawbacks include the use of toxic halogenating agents like CBr₄ and the need to separate the final product from the stoichiometric triphenylphosphine oxide byproduct. wikipedia.org Variations of this protocol use other bromine sources, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), in conjunction with PPh₃. commonorganicchemistry.com To address the sustainability concerns of the original reaction, a catalytic version of the Appel reaction has also been developed. wikipedia.org
Table 1: Common Phosphine-Based Reagents for Alcohol Bromination
| Reagent Combination | Description | Mechanism | Reference |
|---|---|---|---|
| PPh₃ / CBr₄ | The classic Appel reaction condition for converting alcohols to alkyl bromides. | Sₙ2 | wikipedia.org |
| PPh₃ / Br₂ | An alternative bromine source used with triphenylphosphine. | Sₙ2 | commonorganicchemistry.com |
| PPh₃ / NBS | N-Bromosuccinimide serves as the bromine source in this variation. | Sₙ2 | commonorganicchemistry.com |
Multi-step Reaction Sequences for Bromoethylation
The bromoethylation of the 6-methoxy-1H-indole scaffold is typically achieved through a multi-step process, rather than a direct introduction of the bromoethyl group. researchgate.net A common and logical synthetic pathway involves the initial construction of the corresponding alcohol, 6-methoxytryptophol, followed by its conversion to the target bromide.
A plausible synthetic route can commence with a commercially available starting material such as 4-methoxyaniline . The synthesis of the indole ring itself can be accomplished through various classic methods, including the Fischer, Bischler, or Hemetsberger indole syntheses. chim.it For instance, the Japp-Klingemann reaction provides a route to form the indole-2-carboxylate (B1230498) ester from an aniline derivative, which can then be further manipulated.
Following the formation of a suitable 6-methoxyindole intermediate, the ethyl group at the C3 position is installed. This can be achieved by reacting the 6-methoxyindole with an appropriate electrophile. A common method to introduce the two-carbon side chain is through reaction with ethylene (B1197577) oxide or a protected 2-haloethanol, followed by reduction of any carbonyl groups if necessary.
The final key transformation in the sequence is the conversion of the primary alcohol of 6-methoxytryptophol to the bromide. This is frequently accomplished using reagents like phosphorus tribromide (PBr₃) or via the Appel reaction conditions (PPh₃/CBr₄) as detailed previously. commonorganicchemistry.com This step-by-step approach allows for controlled functionalization and purification at each stage, ensuring a high purity of the final this compound product. youtube.comstudyorgo.com
Advanced and Green Chemistry Methodologies in the Synthesis of Indole Derivatives
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like indoles to develop more environmentally benign, efficient, and rapid chemical processes. arxiv.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as an invaluable technique for accelerating the synthesis of indole derivatives. Microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. nrochemistry.comcommonorganicchemistry.com This technology has been successfully applied to classical indole syntheses such as the Fischer, Bischler, and Madelung reactions. For example, a microwave-assisted, solvent-free Bischler indole synthesis has been reported to produce 2-arylindoles in good yields (52-75%) in just 45-60 seconds of irradiation. lookchem.com The efficiency of microwave heating is attributed to the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. google.com
Table 2: Examples of Microwave-Assisted Indole Synthesis
| Reaction Type | Conditions | Advantage | Reference |
|---|---|---|---|
| Bischler Indole Synthesis | Solid-state reaction, 540 W, 45-60 s | Solvent-free, rapid, improved yields (52-75%) | lookchem.com |
| Michael Addition | 2-phenylindole + chalcone, ZrCl₄ (15 mol%), 280 W | Solvent-free, high yield | nrochemistry.com |
| Cycloisomerization | 2-alkynylanilines in water | Catalyst-free, uses water as a green solvent | chim.it |
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a core principle of green chemistry. Solvent-free, or solid-state, reactions offer numerous benefits, including reduced environmental impact, lower costs, and often simpler work-up procedures. wikipedia.orgresearchgate.net Several methods for indole synthesis have been adapted to solvent-free conditions. For instance, the solid-state reaction between anilines and phenacyl bromides under microwave irradiation provides a green and efficient route to 2-arylindoles. lookchem.com Another example is the Michael addition of indoles to electron-deficient olefins, which can be performed efficiently at room temperature under neat conditions using a reusable ionic liquid catalyst. mdpi.com
Table 3: Solvent-Free Methodologies for Indole Synthesis
| Reaction Type | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|
| Bischler Synthesis | Solid-state, NaHCO₃, microwave irradiation | Avoids organic solvents and metal catalysts | lookchem.com |
| Michael Addition | Sulfonic-acid-functionalized ionic liquid, room temp. | Neat conditions, reusable catalyst | mdpi.com |
| Addition of Indole to Aldehydes | CaO, 100 °C | Unexpected synthesis of 1-[1-(1H-indol-3-yl)alkyl]-1H-indoles | wikipedia.org |
Application of Ionic Liquids and Nanocatalysts
Ionic liquids (ILs) and nanocatalysts are at the forefront of green catalyst development for organic synthesis. arxiv.org Ionic liquids, which are salts with melting points below 100°C, can act as both solvents and catalysts, and their properties can be finely tuned. glpbio.com They are particularly advantageous due to their low vapor pressure, thermal stability, and potential for recyclability. glpbio.com A sulfonic-acid-functionalized ionic liquid has been shown to be a highly efficient and reusable Brønsted acid catalyst for the Michael addition of indoles to α,β-unsaturated ketones under solvent-free conditions. mdpi.com
Nanocatalysts offer high surface-area-to-volume ratios, leading to enhanced catalytic activity and selectivity. studyorgo.com The use of nanomaterials as supports for ionic liquids or other catalytic species is an effective strategy for creating novel, green, and efficient heterogeneous catalysts. studyorgo.comresearchgate.net For example, a Lewis acid–surfactant–SiO₂-combined (LASSC) nanocatalyst has been developed for indole synthesis. nrochemistry.com Furthermore, the synthesis of nanocatalysts themselves can be achieved using ionic liquids as green solvents. researchgate.net
Table 4: Green Catalysts in Indole Synthesis
| Catalyst Type | Example | Application | Reference |
|---|---|---|---|
| Ionic Liquid (Catalyst) | Sulfonic-acid-functionalized IL | Michael addition of indoles (solvent-free) | mdpi.com |
| Nanocatalyst | AlCl₃·6H₂O, SDS, and SiO₂ combined (LASSC) | Synthesis of indole derivatives | nrochemistry.com |
| Ionic Liquid (Solvent) | [P₆,₆,₆,₁₄]Cl | Used for the preparation of AgCl nanoparticles | researchgate.net |
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a product that incorporates substantial parts of all starting materials. This approach aligns with green chemistry principles by offering high atom economy, procedural simplicity, and reduced waste generation compared to sequential multi-step syntheses. youtube.com The indole scaffold is frequently used in MCRs to generate diverse and complex heterocyclic structures. google.com For example, an innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed for the de novo assembly of the indole core from simple starting materials like anilines and isocyanides, proceeding under mild conditions without a metal catalyst. Another MCR involves the one-pot reaction of indoles, aldehydes, and other components like malononitrile (B47326) or ethyl acetoacetate (B1235776) to produce highly functionalized indole derivatives. youtube.com
Table 5: Multicomponent Reactions for Indole Derivatives
| Named/Type of Reaction | Components | Key Feature | Reference |
|---|---|---|---|
| Ugi-azide MCR | Indole, isocyanides, aldehydes, TMSN₃ | Generates complex xanthates in a one-pot process | youtube.com |
| Ugi-based Indole Synthesis | Anilines, glyoxal (B1671930) dimethyl acetal, formic acid, isocyanides | De novo indole synthesis, mild, metal-free | |
| Four-component reaction | 3-(cyanoacetyl)-indoles, aromatic aldehydes, ethyl acetoacetate, ammonium (B1175870) acetate (B1210297) | Microwave-assisted synthesis of 3-(dihydropyridinyl)-indole derivatives | youtube.com |
Microflow Synthesis Techniques for Enhanced Efficiency
The application of microflow or continuous flow chemistry is a significant advancement in the synthesis of indole derivatives. nih.gov This technology is shifting the paradigm from traditional batch processing to more efficient, safer, and scalable continuous manufacturing. uc.pt While specific literature detailing the microflow synthesis of this compound is not prevalent, the principles and successes in synthesizing related indole structures demonstrate its potential applicability. nih.govresearchgate.net
Microflow reactors offer superior heat and mass transfer due to a high surface-area-to-volume ratio, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. uc.ptnih.gov These systems can operate at temperatures exceeding the solvent's boiling point, significantly accelerating reaction rates. nih.gov For instance, continuous flow Fischer indole synthesis has been successfully demonstrated, achieving high yields and throughput. nih.govuc.pt The modular nature of flow chemistry systems allows for the integration of multiple reaction, purification, and analysis steps into a single, uninterrupted sequence, which can generate complex molecules with high efficiency and minimal intermediate isolation. nih.gov
Key advantages of applying microflow synthesis to indole derivatives include:
Enhanced Safety: Small reaction volumes and superior temperature control mitigate risks associated with highly exothermic or hazardous reactions. uc.pt
Increased Efficiency: Drastically reduced reaction times, from hours in batch to minutes in flow, are commonly observed. nih.gov
Higher Yields and Purity: Precise control over stoichiometry and residence time can minimize the formation of byproducts. ub.edu
Scalability: Scaling up production is achieved by running the system for longer periods or by parallelizing multiple reactor lines, bypassing the challenges of scaling up batch reactors. uc.pt
Regioselectivity and Yield Optimization in the Synthesis of this compound
The synthesis of this compound requires the regioselective alkylation of the 6-methoxy-1H-indole precursor. The indole nucleus is an electron-rich heterocycle, and electrophilic substitution, such as alkylation, preferentially occurs at the C3 position due to the stability of the resulting intermediate. The presence of a methoxy group on the benzene (B151609) ring further activates the indole system. chim.it
Regioselectivity is a critical factor, as alkylation can potentially occur at other positions, primarily N1. The outcome of the reaction is highly dependent on the reaction conditions. ub.edu Key factors influencing both regioselectivity and yield include the choice of base, solvent, temperature, and the nature of the alkylating agent.
Factors Influencing Regioselectivity and Yield:
Solvent and Base System: The polarity of the solvent and the strength of the base are crucial. In the alkylation of purines, a related heterocyclic system, the use of a strong, organic-soluble base like tetrabutylammonium (B224687) hydroxide (B78521) ((Bu)4NOH) in a suitable organic solvent improved both yield and regioselectivity compared to inorganic bases like KOH. ub.edu For indole alkylation, converting the indole to its corresponding indolyl anion with a base like sodium hydride (NaH) in an aprotic polar solvent like DMF often favors N-alkylation. In contrast, performing the reaction under neutral or acidic conditions, or with a metal salt that can coordinate with the indole nitrogen, tends to favor C3 alkylation.
Temperature and Reaction Time: Lower temperatures and shorter reaction times can favor the kinetically controlled product. In some systems, prolonged reaction times or higher temperatures can lead to a mixture of isomers or the thermodynamically more stable product. ub.edunih.gov
Electronic and Steric Effects: The methoxy group at the C6 position is an electron-donating group, which enhances the nucleophilicity of the indole ring, particularly at the C3 and C7 positions. chim.it However, C3 remains the most reactive site for electrophilic attack. The steric bulk of the electrophile and ligands on any catalysts used can also direct the substitution. nih.gov
Catalysts: Lewis acids can be used to mediate the reaction. In the tert-butylation of 6-chloropurine, Lewis acids like SnCl₄ were essential for achieving high regioselectivity and yield by activating the substrate under kinetically controlled conditions. nih.gov
A study on the nitration of various substituted indoles demonstrated strong regioselectivity for the C3 position, even with activating or deactivating groups at other positions on the ring. nih.gov This reinforces the inherent reactivity of the C3 position. Optimization often involves screening various conditions to find the ideal balance that maximizes the yield of the desired C3-alkylated product while minimizing the N1-alkylated byproduct and other impurities.
Below is an illustrative table of how reaction conditions can be varied to optimize the synthesis of a substituted heterocycle, based on findings from related chemistries.
Table 1: Illustrative Reaction Condition Optimization for Heterocycle Alkylation
| Entry | Base | Solvent | Temperature | Outcome/Observation | Reference |
|---|---|---|---|---|---|
| 1 | DBU | Acetonitrile | Ambient | Low yield, mixture of N7/N9 isomers for purine (B94841) alkylation. | ub.edu |
| 2 | KOH | Acetonitrile | Ambient | Worse performance than DBU due to poor solubility. | ub.edu |
| 3 | (Bu)4NOH | Acetonitrile | 50°C (MW) | Improved yield and regioselectivity for purine alkylation. | ub.edu |
| 4 | None (Acidic) | Benzene | Reflux | No reaction for certain indole precursors. | nih.gov |
| 5 | SnCl₄ (Lewis Acid) | DCE | 0°C to RT | High regioselectivity for N7 tert-alkylation of purines. | nih.gov |
Chemical Reactivity and Derivatization Studies of 3 2 Bromoethyl 6 Methoxy 1h Indole
Reactivity of the Bromoethyl Moiety as a Leaving Group
The ethyl bromide substituent at the C-3 position is a key functional group that serves as a primary site for molecular elaboration. The bromine atom is an effective leaving group, rendering the adjacent carbon atom electrophilic and susceptible to attack by a wide array of nucleophiles. mhmedical.com This reactivity is fundamental to its use as a building block in organic synthesis.
Nucleophilic Substitution Reactions
The most common transformation involving the bromoethyl side chain is the nucleophilic substitution reaction, where a nucleophile displaces the bromide ion. mhmedical.com This reaction pathway allows for the introduction of diverse functionalities. For instance, analogous compounds like 3-(2-bromoethyl)indole are known to react with various nucleophiles, including sulfur-based reagents and amines. A typical reaction involves treating the bromoethyl indole (B1671886) with sodium or potassium thiosulfate (B1220275), which yields the corresponding β-(3-indolyl)ethyl thiosulfate derivative. This can be further converted into a thiol.
Another significant application is in the synthesis of aza-crown ether conjugates. The parent compound, 3-(2-bromoethyl)indole, reacts with macrocyclic amines such as aza-12-crown-4 or aza-15-crown-5, where the secondary amine of the crown ether acts as the nucleophile to displace the bromide and form a stable C-N bond. sigmaaldrich.com These reactions are typically performed in the presence of a base to neutralize the HBr generated.
| Nucleophile | Resulting Product Class | Significance |
|---|---|---|
| Potassium Thiosulfate | Indolylethyl Thiosulfate | Intermediate for synthesizing sulfur-containing indole derivatives. |
| Aza-crown Ethers (e.g., Aza-15-crown-5) | N-(Indolylethyl)aza-crown Ethers | Creates complex macrocyclic structures with potential for ion sensing. sigmaaldrich.com |
| Secondary Amines (e.g., Piperidine) | Tertiary Amine Derivatives | Forms a wide range of N-substituted indolylethylamines. |
Cross-Coupling Reaction Methodologies
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.commdpi-res.com These reactions typically involve an organometallic nucleophile and an organic electrophile, such as an aryl or vinyl halide. youtube.com The catalytic cycle generally proceeds through three main steps: oxidative addition of the palladium catalyst to the electrophile, transmetalation with the organometallic nucleophile, and reductive elimination to yield the final product and regenerate the catalyst. youtube.com
While the bromoethyl group of 3-(2-bromoethyl)-6-methoxy-1H-indole contains an sp³-hybridized carbon-bromine bond, which can be challenging for some cross-coupling reactions, its potential as an electrophile exists. Reactions like the Suzuki-Miyaura coupling are widely used to functionalize heterocyclic systems, often involving aryl bromides. rsc.org For instance, various palladium catalysts and ligands have been optimized for the coupling of boronic acids with halogenated heterocycles. mdpi.comnih.gov The direct participation of the bromoethyl moiety in such reactions would provide a pathway to C-C linked structures, though this is less commonly documented than for aryl halides.
Cyclization Reactions to Form Fused Heterocycles
The bromoethyl side chain is ideally suited for intramolecular cyclization reactions to construct fused heterocyclic systems, which are common motifs in natural products and pharmaceuticals. tezu.ernet.in In these reactions, a nucleophilic center within the indole molecule attacks the electrophilic carbon of the bromoethyl group, leading to ring formation.
A prominent example of this reactivity is the synthesis of β-carboline derivatives. sigmaaldrich.com The reaction of 3-(2-bromoethyl)indole can lead to the formation of 6,7-dihydro-12H-indolo[2,3-a]pyridocolinium bromide, a tetracyclic system. sigmaaldrich.com This type of intramolecular alkylation can involve the indole nitrogen or the electron-rich C-2 position acting as the internal nucleophile. The development of cascade cyclizations, sometimes using relay catalysis with multiple metals like gold and rhodium, has further expanded the ability to create complex indole-fused heteroacenes from appropriately substituted precursors. rsc.org
Electrophilic Aromatic Substitution on the Indole Nucleus
The indole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution. masterorganicchemistry.com The reaction mechanism involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex, followed by deprotonation to restore aromaticity. masterorganicchemistry.comuci.edu The regiochemical outcome of this substitution is heavily influenced by the substituents already present on the ring.
Influence of Methoxy (B1213986) Activation on Regiochemistry
However, since the C-3 position in the title compound is already substituted, the directing influence of the 6-methoxy group primarily affects the other positions on the ring. The presence of the 6-methoxy group significantly enhances the electron density at C-5 and C-7. rsc.org Furthermore, it activates the C-2 position, making it a competitive site for electrophilic attack, a reaction that is less common in simple indoles where C-3 is highly favored. rsc.org Therefore, electrophilic substitution on this compound is expected to occur at the C-2, C-4, C-5, or C-7 positions, depending on the specific electrophile and reaction conditions.
| Position | Influence of 6-Methoxy Group | Predicted Reactivity |
|---|---|---|
| C-2 | Activated | Becomes a significantly competitive site for electrophilic attack. rsc.org |
| C-4 | Activated | A potential site for substitution, influenced by both the indole nitrogen and the methoxy group. |
| C-5 | Strongly Activated (ortho to -OCH₃) | A highly favored position for electrophilic attack. |
| C-7 | Strongly Activated (ortho to -OCH₃) | A favored position for substitution; direct functionalization at C-7 is a key strategy in synthesis. msu.edu |
C-3 Functionalization Pathways
While the C-3 position is already occupied, the term "C-3 functionalization pathways" in this context refers to the synthetic routes that originate from this position. The initial introduction of the side chain is typically achieved through a Friedel-Crafts-type reaction. For example, the synthesis of a related compound, tertiary butyl 2-(6-bromo-1H-indol-3-yl) ethyl carbamic acid, starts with a Friedel-Crafts reaction on 6-bromoindole (B116670) using oxalyl chloride. google.com
Once the C-3 ethyl group is in place, as in this compound, it serves as a versatile handle for a multitude of transformations, as detailed in Section 3.1. These pathways are crucial for building molecular complexity. For instance, converting the bromoethyl group into other functionalities via nucleophilic substitution is a primary strategy. This allows for the attachment of various side chains, which can then participate in further reactions, including the construction of fused ring systems. Therefore, the C-3 bromoethyl group is not an endpoint but a critical branching point for the synthesis of diverse indole derivatives.
N-Alkylation and N-Functionalization Strategies for this compound
The nitrogen atom of the indole ring in this compound can act as a nucleophile, allowing for the introduction of various substituents. This N-functionalization is a critical step in modifying the compound's properties and preparing it for further synthetic transformations.
Detailed research findings indicate that N-alkylation is typically achieved by first treating the indole with a strong base to deprotonate the N-H group, thereby generating a more potent indole anion. rsc.org This anion then readily reacts with an alkylating agent. Common bases for this purpose include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org The choice of alkylating agent can be varied to introduce diverse functional groups onto the indole nitrogen. For instance, reacting the indole anion with benzyl (B1604629) bromide would yield the N-benzyl derivative, while using iodomethane (B122720) would introduce a methyl group. This process is generally selective for N-alkylation over C-alkylation. rsc.org The presence of the methoxy group at the C6 position can influence the electronic properties of the indole ring, but the fundamental principle of N-alkylation remains a robust and widely used strategy. nih.gov
The table below outlines representative N-alkylation reactions, demonstrating the versatility of this approach.
| Product Name | Alkylating Agent | Base/Solvent System |
| 1-Benzyl-3-(2-bromoethyl)-6-methoxy-1H-indole | Benzyl bromide | NaH / DMF |
| 3-(2-Bromoethyl)-6-methoxy-1-methyl-1H-indole | Iodomethane | NaH / THF |
| 1-Allyl-3-(2-bromoethyl)-6-methoxy-1H-indole | Allyl bromide | K₂CO₃ / Acetone |
| Ethyl 2-(3-(2-bromoethyl)-6-methoxy-1H-indol-1-yl)acetate | Ethyl bromoacetate | NaH / DMF |
This table is illustrative and based on general N-alkylation principles for indole compounds.
Formation of Polycyclic Systems and Complex Indole Architectures
The dual reactivity of this compound makes it an exceptional building block for constructing more complex, multi-ring systems. Both the bromoethyl side chain and the indole core can participate in cyclization reactions to form fused heterocyclic architectures.
The β-carboline skeleton is a prominent feature in many pharmacologically active natural products and synthetic compounds. rsc.orgnih.gov this compound serves as a key precursor for the synthesis of 6-methoxy-substituted β-carbolines. sigmaaldrich.com The synthetic pathway typically involves two conceptual steps.
First, the bromoethyl group is converted into a primary or secondary amine. This is achieved through nucleophilic substitution, where the bromine atom is displaced by an amine source, such as ammonia (B1221849) or a primary amine, to produce a 6-methoxytryptamine (B1360108) derivative.
Second, this tryptamine (B22526) derivative undergoes a Pictet-Spengler reaction. This classic acid-catalyzed reaction involves condensation with an aldehyde or ketone to form a Schiff base intermediate, which then undergoes an intramolecular electrophilic substitution at the C2 position of the indole ring to construct the third ring of the β-carboline system. nih.gov The choice of the carbonyl compound directly determines the substituent at the C1 position of the resulting β-carboline.
The table below illustrates the synthesis of various β-carboline derivatives from a common 6-methoxytryptamine intermediate derived from the title compound.
| Carbonyl Reactant | Resulting C1-Substituted β-Carboline Derivative |
| Formaldehyde | 6-Methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
| Acetaldehyde | 1-Methyl-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
| Acetone | 1,1-Dimethyl-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
| Benzaldehyde | 1-Phenyl-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
This table demonstrates the versatility of the Pictet-Spengler reaction for creating diverse β-carboline structures.
Bis-indole alkaloids, which contain two indole units, represent a significant class of natural products with interesting biological activities. chim.it The reactivity of this compound can be harnessed to construct such dimeric structures. Two primary strategies can be envisioned for this purpose.
The first strategy utilizes the electrophilic nature of the bromoethyl side chain. In this approach, this compound acts as an alkylating agent for another indole molecule, which serves as the nucleophile. The alkylation can occur at either the N1 or C3 position of the nucleophilic indole, depending on the reaction conditions. For example, reacting this compound with a second equivalent of 6-methoxy-1H-indole in the presence of a base would link the two indole units via an ethyl bridge, forming a bis-indolyl derivative. nih.gov
A second strategy involves the dimerization of the molecule through reactions involving the side chain. For instance, treatment of 3-(2-bromoethyl)-indole derivatives with sodium thiosulfate, followed by strong alkali, can yield a bis[ω-(3-indolyl)ethyl]disulfide derivative, effectively linking two indole molecules through a disulfide bridge. Furthermore, direct oxidative C-H/C-H coupling at the C3 position of two indole rings, often catalyzed by palladium, is a modern method for forming 3,3'-biindoles. rsc.org
The table below presents potential bis-indole structures that can be synthesized from this compound.
| Product Type | Synthetic Strategy | Linkage Type |
| N1-C3' Linked Bis-indole | Alkylation of an indole nucleophile with this compound | N1-(CH₂)₂-C3' |
| C3-C3' Linked Bis-indole | Alkylation of an indole nucleophile with this compound | C3-(CH₂)₂-C3' |
| Disulfide-linked Dimer | Conversion of the bromoethyl group to a thiol followed by oxidation or direct reaction pathway via thiosulfate | C3-(CH₂)₂-S-S-(CH₂)₂-C3' |
| 3,3'-Biindole Derivative | Direct oxidative C-H coupling of two indole rings | Direct C3-C3' bond |
This table outlines conceptual synthetic pathways to various classes of bis-indole derivatives.
Advanced Spectroscopic and Analytical Characterization of 3 2 Bromoethyl 6 Methoxy 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. Through the analysis of chemical shifts, coupling constants, and correlations, a complete structural assignment of 3-(2-bromoethyl)-6-methoxy-1H-indole can be achieved.
¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the indole (B1671886) ring, the methylene (B1212753) protons of the bromoethyl side chain, the methoxy (B1213986) group protons, and the N-H proton of the indole ring.
The aromatic region would typically display signals for the protons at positions 2, 4, 5, and 7 of the indole nucleus. The proton at C-2 would likely appear as a singlet, while the protons on the benzene (B151609) ring portion (H-4, H-5, and H-7) would show characteristic splitting patterns (doublets or doublet of doublets) based on their coupling with adjacent protons. The bromoethyl side chain would present as two triplets, corresponding to the two methylene groups (-CH₂-CH₂-Br). The methoxy group (-OCH₃) would be identifiable as a sharp singlet, and the indole N-H proton would appear as a broad singlet.
Table 1: Predicted ¹H NMR Data for this compound (Note: Specific chemical shift (δ) and coupling constant (J) values are not available in the searched literature, and the following represents a generalized prediction.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| N-H (Indole) | Broad singlet | 1H | |
| H-2 | Singlet | 1H | |
| H-4 | Doublet | 1H | |
| H-7 | Doublet | 1H | |
| H-5 | Doublet of doublets | 1H | |
| -OCH₃ | Singlet | 3H | |
| -CH₂- (adjacent to indole) | Triplet | 2H | |
| -CH₂-Br | Triplet | 2H |
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.
The spectrum would show signals for the eight carbon atoms of the indole ring, the two carbons of the ethyl chain, and the single carbon of the methoxy group. The carbon atoms attached to electronegative atoms like nitrogen, oxygen, and bromine would appear at characteristic downfield shifts.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Note: Specific chemical shift (δ) values are not available in the searched literature, and the following represents a generalized prediction.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~122 |
| C-3 | ~112 |
| C-3a | ~128 |
| C-4 | ~120 |
| C-5 | ~111 |
| C-6 | ~156 (attached to -OCH₃) |
| C-7 | ~95 |
| C-7a | ~137 |
| -CH₂- (adjacent to indole) | ~30 |
| -CH₂-Br | ~34 |
| -OCH₃ | ~55 |
While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are crucial for confirming the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the two methylene groups in the ethyl chain and among the coupled protons on the benzene portion of the indole ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms. This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for establishing the connectivity across quaternary carbons (carbons with no attached protons) and for confirming the position of substituents. For instance, it would show a correlation between the methoxy protons and the C-6 carbon, confirming the substitution pattern.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. The molecular formula for this compound is C₁₁H₁₂BrNO. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, the mass spectrum will show two molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity.
The calculated exact mass for the most abundant isotopic composition (C₁₁H₁₂⁷⁹BrNO) is 253.01023 Da. rsc.org An HR-MS analysis would be expected to confirm this value with high precision, typically to within a few parts per million (ppm), thereby validating the elemental composition.
Table 3: Exact Mass Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrNO | N/A |
| Molecular Weight (average) | 254.126 g/mol | rsc.org |
| Exact Mass ([M]⁺ with ⁷⁹Br) | 253.01023 Da | rsc.org |
| Exact Mass ([M+2]⁺ with ⁸¹Br) | 255.00818 Da | Calculated |
Liquid Chromatography-Photodiode Array-Mass Spectrometry (LC-PDA-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of a photodiode array detector and a mass spectrometer. This method is highly effective for assessing the purity of a sample and confirming the identity of the main component.
In the analysis of a synthesized sample of this compound, the LC would separate the target compound from any starting materials, by-products, or other impurities. The PDA detector would provide the UV-Vis spectrum of the compound as it elutes from the column, which is characteristic of the indole chromophore. Simultaneously, the mass spectrometer would record the mass spectrum of the eluting peak, confirming its molecular weight and providing fragmentation data that can be used for structural confirmation. This combined approach ensures that the characterized sample is of high purity and is indeed the correct compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying key functional groups. For the 6-methoxyindole (B132359) structure, studies on analogous compounds provide a clear indication of expected absorption bands. Research on matrix-isolated 6-methoxyindole has identified two conformers, with characteristic vibrations that can be extrapolated to the target molecule. nih.govosti.gov The N-H stretching vibration of the indole ring is one of the most prominent features, typically appearing as a sharp band in the region of 3330-3410 cm⁻¹. mdpi.comresearchgate.net
The aromatic portion of the indole ring and the attached methoxy group give rise to a series of bands. C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic and pyrrole (B145914) rings typically appear in the 1500-1620 cm⁻¹ region. researchgate.net The asymmetric and symmetric stretching of the C-O-C bond of the methoxy group results in strong absorptions, generally found around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. The C-Br stretching vibration of the ethyl bromide substituent is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Reference/Basis |
| N-H Stretch | Indole N-H | 3330 - 3410 | Based on indole and 5-methoxyindole-2-carboxylic acid data. mdpi.comresearchgate.net |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | General for aromatic compounds. researchgate.net |
| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 | General for alkyl chains. |
| Aromatic C=C Stretch | Indole Ring | 1500 - 1620 | Based on indole data. researchgate.net |
| C-O-C Asymmetric Stretch | Aryl-O-CH₃ | ~1250 | General for aryl ethers. |
| C-O-C Symmetric Stretch | Aryl-O-CH₃ | ~1030 | General for aryl ethers. |
| C-Br Stretch | -CH₂-Br | 500 - 600 | General for alkyl bromides. |
Raman Spectroscopy
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. Detailed Raman studies of indole, 3-methylindole (B30407) (3MI), and tryptophan serve as excellent models for predicting the spectrum of this compound. nih.govresearchgate.net Key Raman bands for the indole ring include the "indole ring breathing modes," which are typically strong and appear in the 750-1010 cm⁻¹ range. researchgate.net A Fermi resonance doublet, characteristic of the indole structure, is often observed around 1340-1360 cm⁻¹. nih.gov The presence of the 3-alkyl substituent is expected to influence the positions and intensities of these bands compared to unsubstituted indole. nih.gov
| Vibrational Mode | Functional Group/System | Predicted Raman Shift (cm⁻¹) | Reference/Basis |
| Indole Ring Breathing (in-phase) | Indole Ring | ~760 | Based on indole and 3-methylindole data. researchgate.net |
| Indole Ring Breathing (out-of-phase) | Indole Ring | ~1010 | Based on indole and 3-methylindole data. researchgate.net |
| Fermi Resonance Doublet | Indole Ring | ~1340 / ~1360 | Based on 3-methylindole and tryptophan data. nih.gov |
| Aromatic C=C Stretch | Indole Ring | ~1550 | General for indole ring system. |
| N-H Bending | Indole N-H | ~878 | Based on indole data. researchgate.net |
Electronic Absorption Spectroscopy: UV-Visible Studies
UV-Visible spectroscopy probes the electronic transitions within a molecule. The indole chromophore possesses two characteristic absorption bands, denoted as ¹Lₐ and ¹Lₑ, which arise from π→π* transitions. nih.gov The positions of these bands are sensitive to the substitution pattern on the indole ring.
For the parent indole molecule, the ¹Lₑ transition appears as a relatively sharp band with vibrational fine structure between 270-290 nm, while the higher-energy ¹Lₐ transition is a broader band centered around 260-270 nm. nih.gov The introduction of a methoxy group at the 6-position, an electron-donating group, is expected to cause a bathochromic (red) shift in these absorption bands. Studies on 6-hydroxyindole, a similar chromophore, show a resolution of the ¹Lₐ and ¹Lₑ transitions. nih.gov Biotransformation studies involving 5-methoxyindole (B15748) have shown product absorption maxima around 296 nm. researchgate.net Therefore, this compound is predicted to exhibit its primary absorption maxima in the 280-300 nm range. The ethyl bromide substituent at the 3-position is an auxochrome and is expected to have only a minor influence on the absorption maxima compared to the powerful chromophore of the 6-methoxyindole ring system. rsc.org
| Transition | Chromophore | Predicted λₘₐₓ (nm) | Reference/Basis |
| ¹Lₑ | 6-Methoxyindole | ~280-295 | Inferred from indole and substituted indoles. nih.govnist.gov |
| ¹Lₐ | 6-Methoxyindole | ~270-280 | Inferred from indole and substituted indoles. nih.govnist.gov |
Chromatographic Techniques for Purification and Purity Assessment
Chromatography is an indispensable tool for the separation, purification, and purity assessment of synthetic compounds like this compound. The choice of technique depends on the scale and purpose, from reaction monitoring to final product isolation.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for monitoring the progress of a chemical reaction. nih.govacs.org For the synthesis of indole derivatives, silica (B1680970) gel plates (often with a fluorescent indicator, F₂₅₄) are commonly used as the stationary phase. rsc.orgakjournals.com The separation is based on the differential polarity of the compounds. A mixture of non-polar and polar solvents, such as hexane/ethyl acetate (B1210297) or petroleum ether/ethyl acetate, typically serves as the mobile phase. acs.org By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be visualized under UV light, allowing for the determination of the reaction's endpoint. rsc.org
Column Chromatography
For preparative scale purification, column chromatography is the method of choice. uvic.cawikipedia.org This technique utilizes a packed column of a solid adsorbent, most commonly silica gel, as the stationary phase. nih.govuvic.ca The crude product mixture is loaded onto the column, and a solvent system (mobile phase) is passed through it. The components of the mixture separate based on their affinity for the stationary phase; less polar compounds elute faster than more polar ones. uvic.ca For the purification of substituted indoles, gradient elution with solvent systems like petroleum ether-ethyl acetate is frequently employed, starting with a low polarity mixture and gradually increasing the proportion of the more polar solvent to elute the compounds of interest. acs.org
| Parameter | Description | Example | Reference |
| Stationary Phase | The solid adsorbent packed in the column. | Silica Gel (200-400 mesh) | acs.orgrsc.org |
| Mobile Phase (Eluent) | A solvent or mixture of solvents used to move the sample through the column. | Petroleum Ether / Ethyl Acetate; Toluene / Ethyl Acetate | acs.org |
| Elution Method | The process of passing the mobile phase through the column. | Gradient Elution (increasing polarity) | acs.org |
High-Performance Liquid Chromatography (HPLC)
HPLC offers higher resolution and is used for both analytical purity assessment and preparative purification. google.com Reverse-phase HPLC (RP-HPLC) is particularly common for indole compounds. researchgate.net In this setup, the stationary phase is non-polar (e.g., a C18-modified silica column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier like formic acid or trifluoroacetic acid. nih.govcetjournal.it The components elute in order of decreasing polarity. This technique is highly effective for separating the target compound from closely related impurities. nih.govfrontiersin.org
| Parameter | Description | Example | Reference |
| Mode | The type of chromatography based on stationary/mobile phase polarity. | Reverse-Phase (RP-HPLC) | researchgate.net |
| Stationary Phase | The material inside the HPLC column. | C18 (Octadecylsilane) | nih.gov |
| Mobile Phase | The solvent mixture pumped through the column. | Acetonitrile / Water (with Formic Acid or TFA) | nih.govcetjournal.it |
| Detection | The method used to detect compounds as they elute. | UV-Vis Detector (e.g., at 280 nm) | nih.gov |
Computational and Theoretical Chemistry Studies of 3 2 Bromoethyl 6 Methoxy 1h Indole
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com DFT calculations for 3-(2-bromoethyl)-6-methoxy-1H-indole would provide fundamental insights into its molecular properties. The choice of functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. researchgate.netmdpi.com
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations can predict various spectroscopic properties.
NMR (Nuclear Magnetic Resonance): Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These predicted shifts are valuable for interpreting experimental spectra and confirming molecular structure.
IR (Infrared): The vibrational frequencies of the molecule can be calculated. nih.gov These frequencies correspond to the peaks in an IR spectrum and are associated with specific molecular motions (stretching, bending). Comparing theoretical and experimental IR spectra helps in functional group identification and structural confirmation.
UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. nih.govnih.gov These transitions correspond to the absorption of light in the UV-Vis spectrum, providing information about the molecule's chromophores and its color (or lack thereof).
Conformational Analysis and Potential Energy Surface Scans
The this compound molecule has several rotatable bonds, particularly in the bromoethyl side chain. A conformational analysis is performed to identify the different spatial arrangements (conformers) of the molecule and their relative energies. readthedocs.io
A Potential Energy Surface (PES) scan is a computational technique used to explore these conformational changes. uni-muenchen.deq-chem.com For this molecule, a relaxed PES scan would typically involve systematically rotating a specific dihedral angle (e.g., the C-C bond of the ethyl group) while optimizing the rest of the geometry at each step. researchgate.netresearchgate.net The resulting plot of energy versus dihedral angle reveals the energy barriers between different conformers and identifies the most stable (lowest energy) conformations.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.govscience.gov
HOMO: This orbital acts as an electron donor. Regions of the molecule where the HOMO is localized are susceptible to electrophilic attack.
LUMO: This orbital acts as an electron acceptor. Regions where the LUMO is localized are prone to nucleophilic attack.
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter. A small energy gap generally implies high chemical reactivity, low kinetic stability, and high polarizability. ripublication.comnih.gov Analysis of the HOMO and LUMO electron density distribution on the this compound framework would predict its reactivity sites. For instance, the indole (B1671886) ring is typically electron-rich and thus a primary site for electrophilic substitution. nih.gov
Table 2: Representative Frontier Molecular Orbital Data This table is illustrative of typical data obtained from FMO analysis and is not based on published results for the specific compound.
| Parameter | Value (eV) | Implication |
|---|---|---|
| EHOMO | -5.8 | Electron donating ability |
| ELUMO | -0.5 | Electron accepting ability |
| Energy Gap (ΔE) | 5.3 | Chemical reactivity and stability |
Molecular Electrostatic Potential (MESP) Mapping
A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netchemrxiv.org It is an invaluable tool for predicting how a molecule will interact with other charged species. Different colors on the MESP map indicate different potential values:
Red: Regions of most negative electrostatic potential, typically found around electronegative atoms like oxygen or nitrogen. These are sites for electrophilic attack. researchgate.net
Blue: Regions of most positive electrostatic potential, usually around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack. researchgate.net
Green: Regions of neutral or near-zero potential.
For this compound, an MESP map would likely show negative potential (red) around the methoxy (B1213986) oxygen and the π-electron cloud of the indole ring, and positive potential (blue) around the N-H proton of the indole. manipal.edunih.gov
Studies on Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which can lead to applications in technologies like frequency conversion and all-optical switching. rochester.edu Computational chemistry can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). nih.govresearchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (pre-clinical)
Molecular docking and dynamics simulations are powerful computational tools used in preclinical research to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. These methods provide insights into the binding affinity, orientation, and stability of the ligand-protein complex, which are crucial for understanding the potential mechanism of action and for guiding drug discovery efforts.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field that estimates the binding energy. A lower binding energy generally indicates a more stable and favorable interaction.
Molecular Dynamics (MD) Simulations
Following molecular docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose, reveal conformational changes in the protein upon ligand binding, and provide a more detailed picture of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
As of the latest available data, there are no published studies detailing the molecular docking and dynamics simulations specifically for this compound. While research exists for other indole derivatives, those findings are not directly applicable to this specific compound due to differences in chemical structure that would significantly alter binding interactions.
Mechanistic Investigations in Biological Research and Structure Activity Relationships of 3 2 Bromoethyl 6 Methoxy 1h Indole Analogues
Role as a Precursor for Biologically Active Indole (B1671886) Derivatives
3-(2-bromoethyl)-6-methoxy-1H-indole is a versatile heterocyclic building block. sigmaaldrich.com The bromoethyl group at the C-3 position is a reactive handle that allows for its use in the synthesis of a wide array of more complex, biologically active molecules. The general strategy involves the substitution of the bromine atom by various nucleophiles.
The parent compound, 3-(2-bromoethyl)-indole, is used to synthesize derivatives such as:
β-carbolines sigmaaldrich.com
Indole-based aza-crown ethers sigmaaldrich.com
Indole-3-ethanethiol derivatives
The presence of a methoxy (B1213986) group on the benzene (B151609) ring of the indole nucleus, as in this compound, is known to enhance the electron-donating nature of the ring system. chim.it This activation can influence the reactivity and biological profile of the resulting derivatives. chim.it For instance, in studies on melatonin (B1676174) analogues, shifting a methoxy group to the C-6 position of the indole nucleus resulted in compounds with high receptor affinity and full agonist activity. nih.gov This suggests that derivatives synthesized from the 6-methoxy precursor could exhibit enhanced or novel biological effects compared to their non-methoxylated counterparts. The synthesis of methoxy-activated indoles is a key strategy for diversifying the regiochemical behavior and biological activities of these compounds. chim.it
| Precursor | Resulting Derivative Class | Potential Application/Significance | Reference |
|---|---|---|---|
| 3-(2-bromoethyl)-indole | β-Carboline derivatives | Pharmacologically active alkaloids | sigmaaldrich.com |
| 3-(2-bromoethyl)-indole | N-(2-(3-indolyl)ethyl)aza-crown-ethers | Ion-binding and sensing applications | sigmaaldrich.com |
| 3-(2-bromoethyl)-indole | bis[ω-(3-indolyl)ethyl]-disulfide derivatives | Intermediates for thiol-containing indole compounds | |
| 6-methoxy-indole derivatives | Melatonin analogues | High-affinity receptor agonists | nih.gov |
In Vitro Cellular Pathway Modulation by Indole Derivatives
Analogues based on the 3-(2-bromoethyl)-indole structure have demonstrated significant effects on key cellular signaling pathways that are often dysregulated in diseases like cancer.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. nih.govmdpi.com Indole compounds have been widely reported to inhibit the NF-κB pathway. nih.gov
Specifically, 3-(2-bromoethyl)-indole (referred to in some studies as BEI-9) has been identified as a potent inhibitor of NF-κB activation. nih.govresearchgate.net Research has shown that BEI-9 can suppress both basal and induced NF-κB activation in colon cancer cells. researchgate.net The mechanism of NF-κB activation involves the phosphorylation and subsequent degradation of its inhibitory protein, IκBα, which allows the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription. nih.govnih.gov Indole derivatives can interfere with multiple steps in this process, including the inhibition of IκBα kinase (IKK), which prevents the release of NF-κB, and the blockage of p65's translocation to the nucleus. nih.govscispace.com By inhibiting NF-κB, these compounds can down-regulate the expression of numerous NF-κB-regulated gene products that promote cell survival and metastasis, such as Bcl-2, survivin, and matrix metalloproteinase-9 (MMP-9). nih.gov
The cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs), whose activity is governed by their association with regulatory cyclin subunits. nih.govnih.gov Cyclin D1, in partnership with CDK4/6, is a key regulator of the G1 to S phase transition, and its overexpression is a common driver of oncogenesis. nih.govresearchgate.net
Studies on colon cancer cell lines have shown that treatment with 3-(2-bromoethyl)-indole leads to a significant decrease in the protein expression of both Cyclin D1 and Cyclin A. google.com The downregulation of these cyclins disrupts key transitions in the cell cycle, contributing to an inhibition of cancer cell proliferation. google.com The reduction in Cyclin D1 levels prevents the phosphorylation of the retinoblastoma protein (RB1), which in turn keeps the E2F transcription factors inactive, halting the cell cycle in the G1 phase. nih.govresearchgate.net This G1 cell cycle arrest is a significant mechanism behind the anti-proliferative effects of these indole derivatives. researchgate.net
By inhibiting pro-survival pathways like NF-κB, indole derivatives can lower the threshold for apoptosis (programmed cell death) and enhance the efficacy of other apoptosis-inducing agents. researchgate.netnih.gov Research has demonstrated that combining 3-(2-bromoethyl)-indole with the cytokine TNFα or the chemotherapeutic drug camptothecin, both of which are known NF-κB activators, leads to a synergistic increase in cancer cell death. researchgate.netgoogle.com
The mechanism of apoptosis induction can involve the mitochondrial pathway. nih.gov Inhibition of NF-κB leads to the downregulation of anti-apoptotic proteins (like Bcl-2 and XIAP) and the upregulation of pro-apoptotic proteins (like BAX). nih.govnih.gov This shift in the balance of apoptosis regulators can lead to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.
| Pathway/Process | Key Molecular Target | Observed Effect | Reference |
|---|---|---|---|
| NF-κB Signaling | NF-κB p65 subunit | Inhibition of basal and induced activation | nih.govresearchgate.net |
| Cell Cycle Regulation | Cyclin D1, Cyclin A | Decreased protein expression | google.com |
| Apoptosis | Pro- and Anti-apoptotic proteins | Potentiation of apoptosis induced by other agents | researchgate.netgoogle.com |
Interactions with Specific Molecular Targets
The specific chemical features of this compound—the halogen atom, the electron-rich indole core, and the activating methoxy group—dictate its interactions with biological macromolecules.
Furthermore, the indole ring itself is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). nih.govpearson.com While EAS is a key reaction in the chemical synthesis of indole derivatives, the principles also apply to biological interactions. nih.govacs.org The high electron density, particularly at the C-3 position, makes the indole nucleus a potent nucleophile. pearson.comic.ac.uk This inherent nucleophilicity suggests that the indole ring could engage in interactions with electrophilic residues or cofactors within an enzyme's active site, potentially leading to covalent or strong non-covalent binding and subsequent modulation of the protein's function. The 6-methoxy group further enhances the electron-rich nature of the indole system, likely increasing its nucleophilicity and reactivity in such biological interactions. chim.it
Engagement with Enzyme Active Sites (e.g., Cholinesterases, Aromatase)
Analogues of this compound have been investigated for their ability to interact with the active sites of various enzymes, notably cholinesterases and aromatase.
Cholinesterases (AChE and BuChE): Cholinesterase inhibitors are compounds that block the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov By inhibiting these enzymes, the levels and duration of action of acetylcholine are increased, a mechanism utilized in the treatment of conditions like Alzheimer's disease. nih.govnih.gov
Research into N-aryl-1,2,3,4-tetrahydroisoquinoline derivatives, which share structural motifs with indole analogues, has shown that specific substitutions significantly influence their inhibitory activity. For instance, the presence of a methoxy group at the R² position was found to increase the selectivity of inhibition towards acetylcholinesterase over butyrylcholinesterase. mdpi.com In contrast, the same methoxy substitution had a detrimental effect on the activity towards BuChE. mdpi.com This highlights the critical role of substituent placement in dictating the interaction with the enzyme's active site. The inhibitory mechanism can involve the formation of a transient complex with the enzyme; for example, some inhibitors are thought to acylate the active serine residue in the enzyme's catalytic site, forming a hemiketal, which slows down the enzyme's function. nih.gov
Aromatase: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a primary strategy in treating hormone-receptor-positive breast cancer. nih.gov Aromatase inhibitors are broadly classified into two types: steroidal inhibitors (Type I) and non-steroidal inhibitors (Type II). nih.gov Steroidal inhibitors, such as exemestane, are substrate analogues that bind irreversibly to the enzyme, leading to its inactivation. nih.gov Non-steroidal inhibitors, like letrozole (B1683767) and anastrozole, are typically triazole-based compounds that bind reversibly and with high specificity to the aromatase active site. nih.gov While direct studies on this compound as an aromatase inhibitor are not prominent, the principles of enzyme engagement from related heterocyclic compounds guide research in this area.
Receptor Antagonism Mechanisms (e.g., CysLT1)
The cysteinyl leukotriene receptor 1 (CysLT1) is a G-protein coupled receptor involved in inflammatory processes, particularly in asthma and allergic rhinitis. wikipedia.orgnih.gov Antagonists of this receptor block the pro-inflammatory actions of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄). wikipedia.org
Zafirlukast, a notable CysLT1 antagonist, is an indole derivative. wikipedia.org The mechanism of action for these antagonists involves selectively binding to and inhibiting the CysLT1 receptor. wikipedia.org This competitive binding prevents the natural ligands (cysteinyl leukotrienes) from activating the receptor, thereby blocking the downstream signaling pathways that lead to bronchoconstriction and inflammation. wikipedia.org Interestingly, some CysLT1 antagonists, including montelukast, pranlukast, and zafirlukast, have been reported to possess secondary anti-inflammatory properties that are independent of CysLT1 antagonism. nih.gov These additional mechanisms may involve the interference with other signaling molecules like 5'-lipoxygenase and the transcription factor NF-κB, primarily affecting neutrophils and monocytes/macrophages. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. For indole analogues, these studies involve systematically modifying the core structure and evaluating the impact on their interaction with biological targets.
Impact of Substituent Modifications on Bioactivity Profiles
The biological activity of indole analogues can be finely tuned by altering the substituents on the indole ring and its side chains.
Indole Nucleus Substituents: In a series of indole-propenone derivatives, the introduction of a methoxy group at the C5 or C6 position of the indole nucleus was found to be favorable for antiproliferative activity. nih.gov Conversely, for a series of 3-methyl-2-phenyl-1H-indoles, compounds with an unsubstituted R¹ position were generally more potent than those with a hydroxyl or a methoxy group at the same position. acs.org
Side Chain and Other Modifications: The nature of the side chain is also critical. In one study of melatonin analogues, optimizing the C-2 substituent of a 6-methoxyindole (B132359) core by introducing bromine (Br), phenyl, or a methoxycarbonyl group (COOCH₃) resulted in a significant enhancement of binding affinity. nih.gov For 3-methyl-2-phenyl-1H-indoles, the most active compounds contained alkyl or phenoxyalkyl substituents at the R³ position, with the size of these groups being an important factor for activity. acs.org
Below is an interactive data table summarizing the effects of various substituent modifications on the bioactivity of indole analogues.
| Scaffold/Series | Position of Modification | Substituent Change | Observed Impact on Bioactivity | Reference |
| Indole-propenone | C5/C6 of Indole | Introduction of Methoxy (OCH₃) | Favorable for best antiproliferative activity | nih.gov |
| 1H-Indole-propenone | N-1 of Indole | Absence of substituents | Favorable for best antiproliferative activity | nih.gov |
| 1-(2-Alkanamidoethyl)-6-methoxyindole | C-2 of Indole | Introduction of Br, Phenyl, or COOCH₃ | Significantly enhanced affinity and agonist activity | nih.gov |
| 3-Methyl-2-phenyl-1H-indole | R¹ (on 2-phenyl ring) | Unsubstituted vs. OH or OCH₃ | Unsubstituted generally more potent | acs.org |
| 3-Methyl-2-phenyl-1H-indole | R² and R⁴ | Introduction of Hydroxyl (OH) | Generally preferred for activity | acs.org |
| 3-Methyl-2-phenyl-1H-indole | R³ (on indole nitrogen) | Alkyl or Phenoxyalkyl groups | Potent activity; size of substituent is important | acs.org |
Positional Isomer Effects on Target Interaction
The specific position of a substituent on the indole scaffold can dramatically alter its biological activity. This positional isomerism affects how the molecule fits into and interacts with its biological target.
Methoxy Group Position: A key finding in the study of chalcone-like indole derivatives demonstrated the critical importance of the methoxy group's position on the indole ring for antiproliferative activity. The observed order of potency was 6-OCH₃ > 5-OCH₃ > 4-OCH₃, indicating that the 6-position is optimal for this specific activity. nih.gov
Linkage Position in Bisindoles: In the development of HIV-1 fusion inhibitors based on bisindole scaffolds, the point of linkage between the two indole units was explored. Both 5-5' and 6-6' linked bisindoles were synthesized and evaluated, demonstrating that the isomeric form is a critical determinant of activity. nih.gov
Benzimidazole Isomers: During the synthesis of benzimidazole-indole compounds, alkylation of 6-bromobenzimidazole resulted in a mixture of 5- and 6-bromo isomers. nih.govacs.org These isomers had to be separated as their distinct structures were expected to yield different biological activities. nih.govacs.org
This interactive table illustrates the impact of positional isomerism on bioactivity.
| Scaffold | Isomeric Feature | Finding | Reference |
| Indole-chalcone derivative | Position of Methoxy (OCH₃) group | Potency order for antiproliferative activity: 6-OCH₃ > 5-OCH₃ > 4-OCH₃ | nih.gov |
| Bisindole | Linkage between indole units | Both 5-5' and 6-6' linked isomers were studied, showing linkage position is key for activity | nih.gov |
| Benzimidazole-indole | Position of Bromo substituent | Alkylation produced separable 5-bromo and 6-bromo isomers with distinct structures | nih.govacs.org |
| N-aryl-tetrahydroisoquinoline | Position of Methoxy (OCH₃) group | Methoxy at R² increased selectivity for AChE over BuChE | mdpi.com |
Rational Design Principles for Modulating Biological Mechanisms
Rational design leverages SAR data and computational modeling to create new molecules with improved potency, selectivity, and desired biological effects. nih.gov
Computer Modeling and SAR Integration: A primary principle involves using computer modeling (docking studies) in conjunction with existing SAR data to evaluate potential new structures before synthesis. nih.gov This approach was used to design a variety of indole, pyrrole (B145914), and pyrazole-based compounds as potential inhibitors of fructose (B13574) 1,6-bisphosphatase, leading to inhibitors significantly more potent than the natural one. nih.gov
Targeting Specific Binding Sites: Design principles often focus on creating molecules that fit precisely into a known binding site on a target protein. For example, some chalcone-like derivatives were designed to bind to the colchicine (B1669291) binding site of tubulin, which was confirmed through molecular docking studies. nih.gov
Scaffold Hopping and Lead Optimization: Another principle is lead optimization, where a promising initial compound (a "hit" or "lead") is systematically modified. This was demonstrated in the development of bisindole compounds as HIV-1 fusion inhibitors, where SAR studies on isomeric forms and various substituents led to compounds with submicromolar activity. nih.gov A crucial aspect of this process is identifying the core structure essential for receptor recognition. For a class of Endothelin-A receptor antagonists, SAR studies identified the (R)-2-(benzo mdpi.comnih.govdioxol-5-yl)-6-isopropoxy-2H-chromene-3-carboxylic acid as the crucial basic structure for potent activity. researchgate.net
Future Research Directions and Synthetic Prospects
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of 3-(2-bromoethyl)-6-methoxy-1H-indole and related compounds often involves multi-step procedures with potentially hazardous reagents. Future research will likely focus on developing more efficient, safer, and environmentally benign synthetic strategies.
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of indoles. This includes the use of greener solvents, catalysts, and reaction conditions. For this compound, this could involve enzymatic halogenation, which offers high selectivity and mild reaction conditions. researchgate.net The use of flavin-dependent halogenases, for instance, has shown promise in the regioselective bromination of indole (B1671886) derivatives. researchgate.net
Flow Chemistry: Continuous flow synthesis is emerging as a powerful technology for the preparation of indole derivatives. mdpi.comnih.gov This methodology offers several advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.comgalchimia.comresearchgate.netuc.pt The application of flow chemistry to the synthesis of this compound could significantly reduce reaction times and improve yields. For example, the Fischer indole synthesis, a classic method for preparing indoles, has been successfully adapted to flow conditions, demonstrating the potential for this technology in synthesizing a wide range of indole derivatives. mdpi.comuc.pt
Catalytic Methods: The development of novel catalytic systems is another promising avenue. This includes the use of palladium-catalyzed reactions for the construction of the indole core and the introduction of the bromoethyl side chain. galchimia.com Research into more sustainable and cost-effective catalysts, such as those based on earth-abundant metals, will be a key focus.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Green Chemistry | Reduced environmental impact, increased safety | Enzymatic halogenation, use of biodegradable solvents |
| Flow Chemistry | Improved efficiency, scalability, and safety | Optimization of reaction parameters in microreactors |
| Novel Catalysis | Higher yields, milder reaction conditions | Development of earth-abundant metal catalysts |
Exploration of Unconventional Reactivity Pathways
The bromoethyl group at the C3 position and the methoxy (B1213986) group at the C6 position of this compound offer multiple sites for chemical modification. Future research is expected to explore unconventional reactivity pathways to access novel molecular architectures.
C-H Activation: Direct C-H activation is a powerful tool for the functionalization of heterocyclic compounds. acs.orgnih.gov For 6-methoxyindole (B132359) derivatives, site-selective C-H activation at various positions on the indole ring could lead to the synthesis of novel derivatives that would be difficult to access through traditional methods. acs.org Research in this area could focus on developing new catalysts and directing groups to control the regioselectivity of the C-H activation reaction.
Photocatalysis: The use of visible-light photocatalysis has revolutionized organic synthesis by enabling reactions to proceed under mild conditions. The application of photocatalysis to the reactions of this compound could open up new avenues for its functionalization. For instance, the bromoethyl group could potentially participate in photocatalytic cross-coupling reactions.
Reactivity of the Bromoethyl Side Chain: The bromoethyl side chain is a versatile handle for a variety of chemical transformations. Beyond simple nucleophilic substitution, future research could explore more complex, cascade reactions initiated at this position. This could involve the in-situ generation of reactive intermediates that undergo subsequent cyclization or rearrangement reactions. For instance, the related compound 3-(2-bromoethyl)indole is a known precursor for the synthesis of β-carboline derivatives and other complex heterocyclic systems.
Rational Design of Hybrid Molecules Incorporating the this compound Core
Hybrid molecules, which combine two or more pharmacophores in a single entity, have emerged as a promising strategy in drug discovery. The this compound core can serve as a valuable scaffold for the rational design of such hybrids.
Bioactive Conjugates: The bromoethyl group provides a convenient point of attachment for linking the indole core to other bioactive molecules, such as anticancer agents, antimicrobial compounds, or central nervous system modulators. nih.gov The resulting hybrid molecules may exhibit improved efficacy, selectivity, or pharmacokinetic properties compared to the individual components. For example, indole derivatives have been incorporated into multi-target antiproliferative agents.
Fluorescent Probes and Imaging Agents: The indole nucleus is known for its fluorescent properties. By conjugating the this compound core with specific recognition moieties, it is possible to design fluorescent probes for the detection of biologically important analytes.
Advanced Computational Modeling for Predictive Chemistry and Biology
Computational chemistry plays an increasingly important role in understanding and predicting the properties and reactivity of molecules. For this compound, advanced computational modeling can provide valuable insights to guide future research.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. acs.org Such studies can help in understanding its reaction mechanisms and in predicting the regioselectivity of its functionalization.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the interactions of this compound and its derivatives with biological macromolecules, such as proteins and nucleic acids. This can aid in the rational design of new drugs by providing insights into their binding modes and affinities.
Predictive Models for Biological Activity: By combining computational chemistry with machine learning techniques, it is possible to develop predictive models for the biological activity of novel indole derivatives based on their molecular structure. This can accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.
Integration of Compound into Chemosensor and Material Science Research
The unique electronic and photophysical properties of the indole ring make it an attractive component for the development of novel chemosensors and advanced materials.
Chemosensors: Indole derivatives have been successfully used as chemosensors for the detection of various ions and molecules. The 6-methoxy group in this compound can modulate the electronic properties of the indole ring, potentially leading to enhanced sensitivity and selectivity in chemosensing applications. Future research could focus on incorporating this moiety into fluorescent or colorimetric sensors.
Conducting Polymers: Indole and its derivatives can be electropolymerized to form conducting polymers with potential applications in organic electronics, such as sensors, batteries, and light-emitting devices. nih.govgoogle.comresearchgate.netnih.gov The methoxy substituent in this compound is expected to influence the electronic properties and conductivity of the resulting polymer. nih.gov Further investigation into the polymerization of this specific monomer and the characterization of the resulting polymer's properties is a promising research direction. nih.govgoogle.com
Organic Electronics: The tunable electronic properties of indole derivatives make them suitable for use in various organic electronic devices. Research into the synthesis of novel materials based on the this compound core could lead to the development of new organic semiconductors, photovoltaics, and light-emitting diodes.
Q & A
Q. Methodological Workflow :
- TLC Analysis : Monitor reaction progress using ethyl acetate/hexane (Rf = 0.22–0.30) .
- NMR Spectroscopy :
- 1H NMR : Key signals include aromatic protons (δ 6.80–7.23), methoxy groups (δ 3.72–3.82), and bromoethyl chain protons (δ 3.22–3.28, t) .
- 13C NMR : Confirm methoxy (δ 55.5 ppm) and triazole/indole carbons .
- HRMS : Validate molecular ions (e.g., [M+H]+ at m/z 427.0757) .
Advanced: How can reaction conditions be optimized to address low yields in CuAAC synthesis?
Q. Critical Variables :
| Parameter | Evidence-Based Range | Impact |
|---|---|---|
| Solvent Ratio | PEG-400:DMF (2:1 to 1:1) | Higher PEG increases reaction rate but may complicate purification |
| Catalyst Loading | 1.0–1.5 g CuI per mmol substrate | Excess CuI improves yield but risks side reactions |
| Reaction Time | 12–24 hours | Longer durations improve conversion but may degrade sensitive groups |
| Recommendation : Use design of experiments (DoE) to balance variables. For example, achieved only 21% yield with 4-fluorophenyl derivatives, suggesting steric/electronic effects require tailored optimization . |
Advanced: How to resolve overlapping NMR signals in structural elucidation?
Q. Strategies :
- 2D NMR (COSY, HSQC) : Differentiate coupled protons (e.g., δ 4.51–4.62 ppm for triazole-linked ethyl chains) .
- Variable Temperature NMR : Resolve dynamic effects in flexible side chains .
- Deuterated Solvent Screening : CDCl3 vs. DMSO-d6 shifts signals (e.g., methoxy groups shift upfield in DMSO) .
Advanced: How does the bromoethyl group influence reactivity in derivatization?
Q. Reactivity Profile :
- Nucleophilic Substitution : The bromine atom facilitates SN2 reactions with amines, thiols, or alkoxides to form ethyl-linked derivatives (e.g., azide substitution in –3) .
- Stability Concerns : Bromoethyl groups may undergo elimination under basic conditions; use mild bases (e.g., K2CO3) and low temperatures .
- Applications : Acts as a precursor for bioconjugation or prodrug strategies via thiol- or amine-reactive linkers .
Advanced: How to reconcile contradictory literature data on indole derivative synthesis?
Q. Case Study :
- Contradiction : reports 50% yield with 3,5-dimethoxyphenyl derivatives, while achieves only 21% with 4-fluorophenyl analogs .
- Resolution :
- Electronic Effects : Electron-withdrawing groups (e.g., -F) may slow CuAAC kinetics.
- Steric Hindrance : Bulky substituents reduce alkyne accessibility to the CuI catalyst.
- Validation : Reproduce reactions under identical conditions and characterize by HRMS to confirm byproducts .
Advanced: What computational methods support the design of this compound derivatives?
Q. Methodology :
- DFT Calculations : Predict regioselectivity in CuAAC reactions (e.g., favoring 1,4-triazole isomers) .
- Molecular Docking : Study interactions with biological targets (e.g., indole-binding enzymes) using software like AutoDock .
- SAR Analysis : Correlate substituent effects (e.g., methoxy vs. bromo) with bioactivity using QSAR models .
Advanced: How to scale up synthesis while maintaining purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
